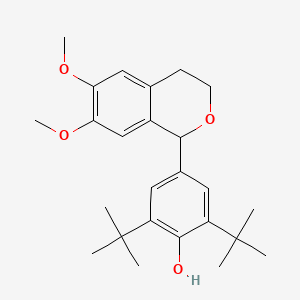![molecular formula C20H26ClNO5S B11487915 5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11487915.png)
5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, methoxy group, and sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-(3,4-diethoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
- 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide
Uniqueness
5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H26ClNO5S |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H26ClNO5S/c1-5-26-17-8-7-15(12-18(17)27-6-2)9-10-22-28(23,24)20-13-16(21)14(3)11-19(20)25-4/h7-8,11-13,22H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
VISAIJHLTKGGEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]-N,N-diethylpiperidine-4-carboxamide](/img/structure/B11487834.png)
![1H-Carbazole-9-ethanol, 2,3,4,9-tetrahydro-alpha-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B11487844.png)
![7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11487846.png)

![(E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene](/img/structure/B11487868.png)
![3-(4-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487873.png)
![(5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11487881.png)
![1-(3-methylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11487886.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11487901.png)
![3-chloro-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1-benzothiophene-2-carboxamide](/img/structure/B11487905.png)
![Propanoic acid, 2-(acetylamino)-2-[[(3,4-dimethoxyphenyl)methyl][(tetrahydro-2-furanyl)methyl]amino]-3,3,3-trifluoro-, methyl ester](/img/structure/B11487906.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11487908.png)
![N-[4-hydroxy-1-methyl-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-nitrobenzamide](/img/structure/B11487913.png)
![4-amino-8-(4-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11487920.png)
